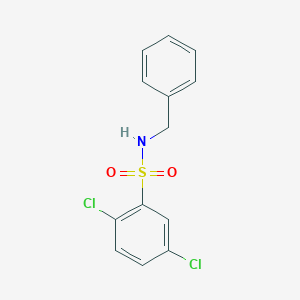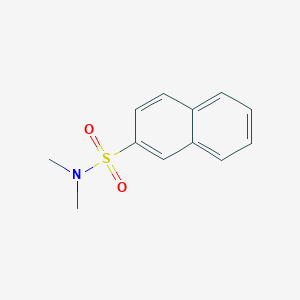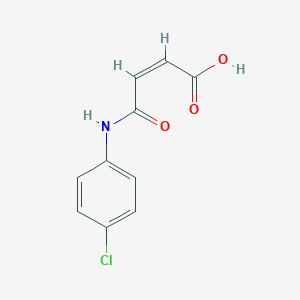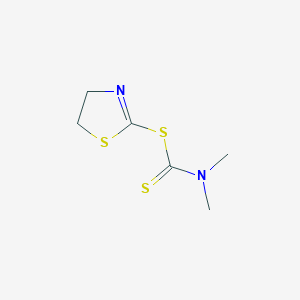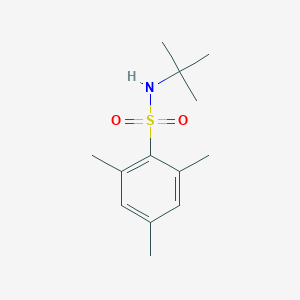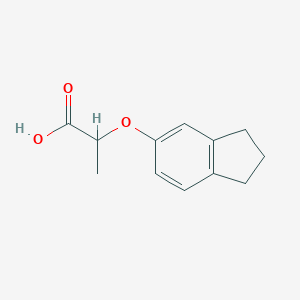
2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 g/mol .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C12H14O3/c1-8(12(13)14)15-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,13,14) . This indicates the specific arrangement of atoms in the molecule. The compound also has a Canonical SMILES representation, which is CC(C(=O)O)OC1=CC2=C(CCC2)C=C1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.24 g/mol . It has a topological polar surface area of 46.5 Ų and a complexity of 239 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has three rotatable bonds .Aplicaciones Científicas De Investigación
Spectroscopic and Diffractometric Characterization
A study by Vogt et al. (2013) explored the polymorphism of a compound closely related to 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid, using spectroscopic and diffractometric techniques. This investigation highlights the challenges in analytical and physical characterization of polymorphic pharmaceutical compounds, offering insights into the detailed structural differences between forms through solid-state nuclear magnetic resonance (SSNMR) and molecular spectroscopic methods (Vogt, Williams, Johnson, & Copley, 2013).
Hydrogen Bonding Studies
Research by Dobbin et al. (1993) on hydrogen bonding in structurally similar compounds provides a foundational understanding of interactions that may also be relevant to 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid. This study synthesizes and examines hydrogen bonding through NMR spectroscopy and X-ray crystallography, contributing to our knowledge of chemical interactions in related molecules (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Anti-Inflammatory Activities
Ren et al. (2021) isolated new phenolic compounds from Eucommia ulmoides Oliv. with anti-inflammatory properties. Although not directly related, this research into phenolic compounds and their biological activities could inform potential anti-inflammatory applications of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid (Ren et al., 2021).
Antimicrobial Activity of Schiff Bases
A comparative study by Radhakrishnan et al. (2020) on the biological activity of Schiff bases derived from an indole group containing compounds revealed remarkable antimicrobial activity. This suggests potential research avenues for the antimicrobial applications of compounds structurally related to 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Improved Synthesis Methods
Deng Yong (2010) discussed an improved synthesis method for a compound closely related to 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid, highlighting advancements in synthesis techniques that could be applicable to the compound , offering insights into more efficient production methods (Deng Yong, 2010).
Safety And Hazards
The compound has been associated with hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)15-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLIHMQROANPCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(CCC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326109 |
Source


|
| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | |
CAS RN |
91496-98-9 |
Source


|
| Record name | 91496-98-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


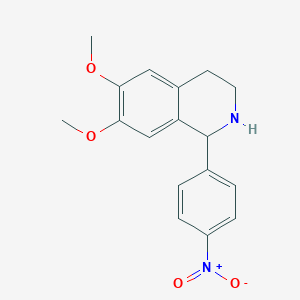
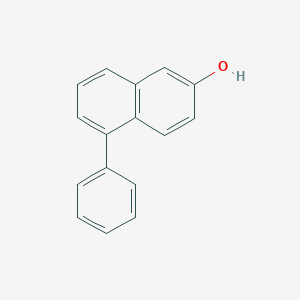
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)
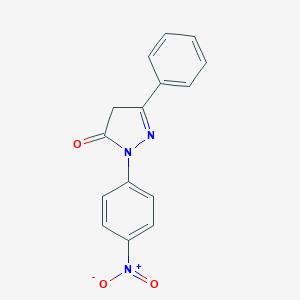
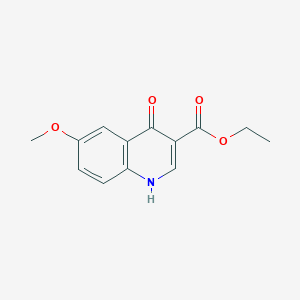
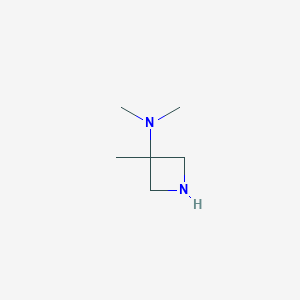
![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)

